Pad4-IN-2 vs. GSK484: Potency and Tumor Targeting Divergence
Pad4-IN-2 exhibits an IC50 of 1.94 μM against PAD4, which is approximately 39-fold less potent than GSK484 (IC50 = 50 nM under 0 mM Ca²⁺ conditions) in direct enzymatic inhibition assays [1]. However, Pad4-IN-2 is uniquely modified with meta-phenylboronic acid (m-PBA) at the carboxyl terminal of its ornithine skeleton, which confers tumor-targeting functionality absent in GSK484 [2]. This targeting is achieved through PBA interaction with sialic acid overexpressed on tumor cell surfaces [3]. In contrast, GSK484 is a potent, selective, reversible PAD4 inhibitor lacking tumor-targeting modifications and is optimized for direct catalytic inhibition studies [4].
| Evidence Dimension | PAD4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.94 μM (Pad4-IN-2) |
| Comparator Or Baseline | GSK484: 50 nM (0 mM Ca²⁺) |
| Quantified Difference | Pad4-IN-2 is ~38.8-fold less potent than GSK484 |
| Conditions | Enzymatic PAD4 inhibition assay; Pad4-IN-2 conditions unspecified; GSK484 measured at 0 mM Ca²⁺ |
Why This Matters
Procurement decisions must weigh the 39-fold potency deficit of Pad4-IN-2 against its unique tumor-targeting PBA modification, which is essential for in vivo tumor microenvironment studies requiring selective tumor cell uptake.
- [1] Zhu D, et al. Highly-tumor-targeted PAD4 inhibitors with PBA modification inhibit tumors in vivo by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils. Eur J Med Chem. 2023 Oct 5;258:115619. View Source
- [2] Zhu D, et al. Highly-tumor-targeted PAD4 inhibitors with PBA modification inhibit tumors in vivo by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils. Eur J Med Chem. 2023 Oct 5;258:115619. View Source
- [3] Zhu D, et al. Highly-tumor-targeted PAD4 inhibitors with PBA modification inhibit tumors in vivo by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils. Eur J Med Chem. 2023 Oct 5;258:115619. View Source
- [4] Lewis HD, et al. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nat Chem Biol. 2015 Mar;11(3):189-91. View Source
